molecular formula C10H15N3 B13426387 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole

1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B13426387
M. Wt: 177.25 g/mol
InChI Key: AKUPLBWUYJNOEZ-UHFFFAOYSA-N
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Description

1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and material science. This compound is part of the imidazo[1,2-b]pyrazole family, known for their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a potential candidate for various scientific and industrial applications.

Preparation Methods

The synthesis of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole involves several steps, typically starting with the preparation of the imidazo[1,2-b]pyrazole scaffold. One common method involves the selective functionalization of the scaffold using a Br/Mg-exchange, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and trapping reactions with various electrophiles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyrazole scaffold.

Scientific Research Applications

1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways .

Comparison with Similar Compounds

1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which can enhance its solubility and bioactivity compared to other similar compounds .

Biological Activity

1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazole ring fused to an imidazole moiety, with an isobutyl group and a methyl group at specific positions. Its molecular formula is C11H14N4, and it has a molecular weight of approximately 220.27 g/mol. The carbonitrile functional group at the 7-position enhances its reactivity and biological activity.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties, demonstrating efficacy against various bacterial strains. Its mechanism likely involves interaction with specific enzymes and receptors that are crucial for microbial growth. Studies indicate that the compound can disrupt bacterial cell membranes, leading to cell lysis and death .

Anticancer Activity

The compound's anticancer properties have been explored extensively. It has shown promise in inhibiting the proliferation of cancer cells across multiple types, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

In vitro studies have reported that this compound induces apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell signaling and microbial resistance mechanisms.
  • Receptor Modulation : It may modulate receptor activities that are essential for cancer cell survival and microbial growth.

Study on Anticancer Effects

A study published in ACS Omega examined the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth in HepG2 and MDA-MB-231 cells, with IC50 values demonstrating its potential as an effective anticancer agent .

Antimicrobial Activity Assessment

Research conducted on the antimicrobial properties revealed that this compound exhibits strong activity against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting the integrity of bacterial membranes, leading to leakage of cellular contents and eventual cell death .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
1-Methyl-1H-imidazo[1,2-b]pyrazoleC8H10N4Lacks isobutyl group; shows similar bioactivity
1-Isobutyl-6-methylimidazo[1,2-b]pyrazoleC11H13N3Similar structure but different functional groups
1-Isobutyl-6-methylimidazo[1,2-b]pyrazole-7-carboxylic acidC11H13N3O2Contains carboxylic acid group; varies in solubility

The comparative analysis highlights how structural modifications impact the biological activity of related compounds.

Properties

IUPAC Name

6-methyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-8(2)7-12-4-5-13-10(12)6-9(3)11-13/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUPLBWUYJNOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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